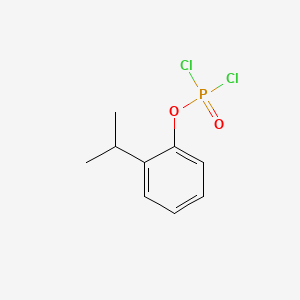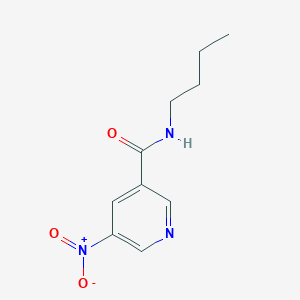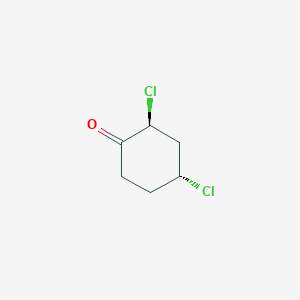
(2S,4R)-2,4-Dichlorocyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2,4-Dichlorocyclohexan-1-one is a chiral compound with two stereogenic centers It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2nd and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. One common method is the reaction of cyclohexanone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (2S,4R) isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the desired product.
化学反応の分析
Types of Reactions
(2S,4R)-2,4-Dichlorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2-dione, while reduction can produce 2,4-dichlorocyclohexanol.
科学的研究の応用
(2S,4R)-2,4-Dichlorocyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and stereoselective processes.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (2S,4R)-2,4-Dichlorocyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to stereoselective transformations. The presence of chlorine atoms can influence the reactivity and binding affinity of the compound, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
(2S,4S)-2,4-Dichlorocyclohexan-1-one: This isomer has a different stereochemistry but similar chemical properties.
(2R,4R)-2,4-Dichlorocyclohexan-1-one: Another stereoisomer with distinct reactivity and biological activity.
Cyclohexanone: The parent compound without chlorine substitutions.
Uniqueness
(2S,4R)-2,4-Dichlorocyclohexan-1-one is unique due to its specific stereochemistry, which can lead to different reactivity and selectivity in chemical reactions compared to its isomers. This makes it valuable in applications requiring precise control over molecular interactions and transformations.
特性
CAS番号 |
59148-54-8 |
|---|---|
分子式 |
C6H8Cl2O |
分子量 |
167.03 g/mol |
IUPAC名 |
(2S,4R)-2,4-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-4-1-2-6(9)5(8)3-4/h4-5H,1-3H2/t4-,5+/m1/s1 |
InChIキー |
RYWOZNGENNUQOQ-UHNVWZDZSA-N |
異性体SMILES |
C1CC(=O)[C@H](C[C@@H]1Cl)Cl |
正規SMILES |
C1CC(=O)C(CC1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


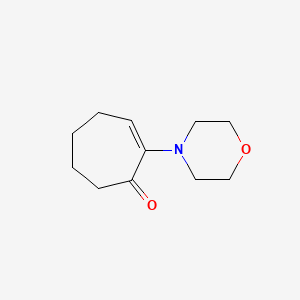
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
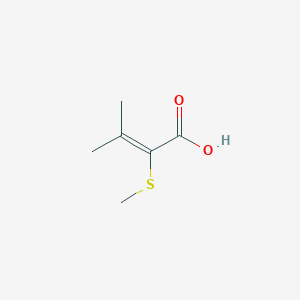
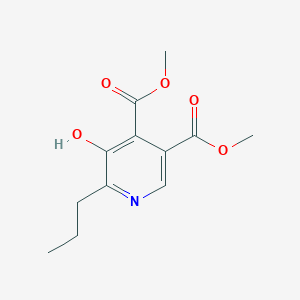
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
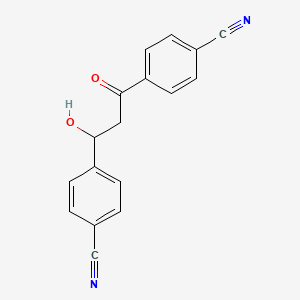
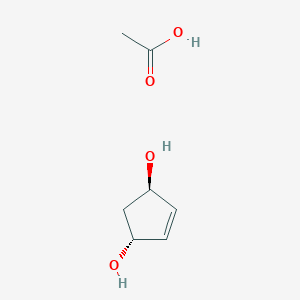
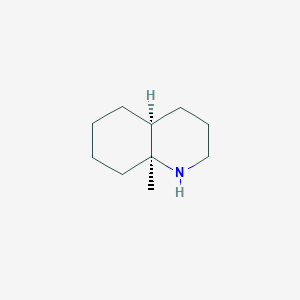
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
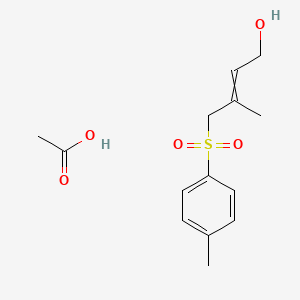
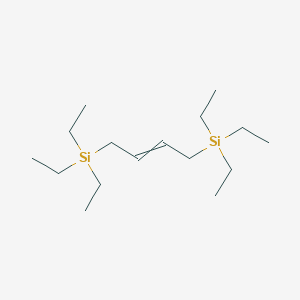
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
